N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide
Description
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a cyanopyridine moiety, and a piperazine carboxamide group
Properties
IUPAC Name |
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-18(2,3)26-16(22-13-23-26)12-21-17(27)25-8-6-24(7-9-25)15-5-4-14(10-19)11-20-15/h4-5,11,13H,6-9,12H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISVLTIYLDRYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CNC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a cyanating agent.
Formation of the Piperazine Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Chemical Biology: The compound serves as a chemical probe to study the function of specific proteins and enzymes.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and cyanopyridine moiety are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-methylpyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
